5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using fluorobenzoyl chloride and an appropriate catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The final compound is obtained by coupling the piperazine derivative with the oxazole ring and introducing the methoxyphenyl group through a Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the fluorobenzoyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring and methoxyphenyl group.
Reduction: Reduced derivatives of the fluorobenzoyl moiety.
Substitution: Substituted derivatives at the piperazine and oxazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug discovery programs.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its synthesis and functionalization can be optimized for large-scale production, making it a valuable compound for industrial applications.
Mechanism of Action
The mechanism of action of 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorobenzoyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the piperazine ring and have similar biological activities.
1,2,4-Triazole derivatives: These compounds also feature heterocyclic rings and have applications in medicinal chemistry.
Uniqueness
The uniqueness of 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its combination of structural features. The presence of the fluorobenzoyl group, methoxyphenyl group, and oxazole ring in a single molecule provides a unique scaffold for drug design and development.
Properties
Molecular Formula |
C24H21FN4O3 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H21FN4O3/c1-31-20-8-5-17(6-9-20)7-10-22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-3-2-4-19(25)15-18/h2-10,15H,11-14H2,1H3/b10-7+ |
InChI Key |
JZANUJCOPOBAFE-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C#N |
Origin of Product |
United States |
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